molecular formula C8H6BrFN2 B3246337 3-Bromo-7-fluoro-1-methyl-1H-indazole CAS No. 1778666-95-7

3-Bromo-7-fluoro-1-methyl-1H-indazole

Cat. No.: B3246337
CAS No.: 1778666-95-7
M. Wt: 229.05 g/mol
InChI Key: WHBBBKQNZOYTBF-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-1-methyl-1H-indazole (CAS 1778666-95-7) is a fluorinated and brominated indazole derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 6 BrFN 2 and a molecular weight of 229.05 g/mol, this compound serves as a versatile synthetic intermediate . The indazole scaffold is a privileged structure in pharmacology, known for its broad biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Specifically, derivatives of 3-bromo-1H-indazole have been utilized as key precursors in the design and synthesis of novel antimicrobial agents, demonstrating significant inhibitory activity against a range of Gram-positive bacteria . The strategic incorporation of bromine and fluorine atoms at the 3- and 7- positions, respectively, along with methylation of the 1-nitrogen, enhances the molecule's potential for further functionalization via cross-coupling reactions and improves its metabolic stability and binding affinity in biological systems. This makes it a critical building block for developing targeted therapies, such as kinase inhibitors and antibacterial compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-7-fluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBBBKQNZOYTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287015
Record name 3-Bromo-7-fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778666-95-7
Record name 3-Bromo-7-fluoro-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1778666-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For instance, the reaction of 3-bromo-1-methylindazole with a fluorinating agent under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of 3-Bromo-7-fluoro-1-methyl-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Common reagents and outcomes include:

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl/alkyl boronic acid3-Aryl/alkyl-7-fluoro-1-methylindazole65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine3-Amino-7-fluoro-1-methylindazole70–78%
Ullmann CouplingCuI, 1,10-phenanthroline, aryl halide3-Aryl-7-fluoro-1-methylindazole50–60%

Fluorine at position 7 typically remains inert under these conditions due to its strong C–F bond and electron-withdrawing effects .

Ring-Closure and Deprotection

The compound’s methyl-protected indazole core can undergo further functionalization:

Deprotection of the Methyl Group

  • Reagents : KOH/MeOH/H₂O (1:1:1) at reflux.

  • Product : 3-Bromo-7-fluoro-1H-indazole (removal of the methyl group at N1).

  • Yield : 79–82% .

Cyclization

In the presence of acetic acid and isoamyl nitrite, intermediates derived from brominated precursors form fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) .

Cross-Coupling Reactions

3-Bromo-7-fluoro-1-methyl-1H-indazole serves as a key substrate in palladium-catalyzed couplings:

Coupling Type Catalyst Conditions Application
Suzuki-MiyauraPd(dppf)Cl₂DMF, 80°C, 12hSynthesis of biaryl derivatives
StillePd(PPh₃)₄, LiClTHF, 60°C, 6hIntroduction of stannane groups
SonogashiraPdCl₂(PPh₃)₂, CuIEt₃N, 70°C, 8hAlkynylation at position 3

Oxidation

  • Reagent : KMnO₄ in H₂SO₄.

  • Product : 3-Bromo-7-fluoro-1-methylindazole-5-carboxylic acid (oxidation of methyl to carboxyl group).

  • Yield : 45–50%.

Reduction

  • Reagent : H₂, Pd/C in EtOH.

  • Product : 3-Bromo-7-fluoro-1-methyl-2,3-dihydro-1H-indazole (partial saturation of the indazole ring).

  • Yield : 60–65%.

Halogen Exchange

The bromine atom can be replaced via halogen dance reactions:

  • Reagents : CuBr₂, LiBr in DMF at 120°C.

  • Product : 3-Iodo-7-fluoro-1-methyl-1H-indazole.

  • Yield : 55–60% .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles to the para position (C5), but steric hindrance from the methyl group limits reactivity at N1 .

  • Radical Pathways : N-Bromosuccinimide (NBS) initiates radical bromination at elevated temperatures, though regioselectivity is moderate (60:40 for C3 vs. C5) .

Key Research Findings

  • Catalytic Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling yields by 15–20% compared to Cu-mediated methods .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates due to stabilization of transition states.

  • Thermal Stability : Decomposition occurs above 250°C, forming toxic HBr and HF gases .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-7-fluoro-1-methyl-1H-indazole serves as a crucial building block in the synthesis of potential drug candidates. Its derivatives have been explored for:

  • Anticancer Properties: The compound has shown promise in inhibiting key signaling pathways involved in cancer progression, particularly through its interaction with the Akt signaling pathway. In vitro studies indicate selective inhibition against different isoforms of Akt, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Agents: The compound's ability to modulate enzymatic activity makes it suitable for developing anti-inflammatory drugs .

Chemical Biology

In chemical biology, 3-Bromo-7-fluoro-1-methyl-1H-indazole is utilized to probe biological systems. Its halogen substituents can enhance binding affinities to specific enzymes or receptors, allowing researchers to study various cellular pathways and mechanisms . Notably, it has been evaluated for its effects on nitric oxide synthase (NOS), which plays a crucial role in physiological processes .

Material Science

The compound is also applied in material science for synthesizing novel materials with unique electronic and photonic properties. Its chemical structure allows for the development of materials that can be used in advanced electronic devices and photonic applications .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indazole derivatives, 3-Bromo-7-fluoro-1-methyl-1H-indazole demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to its ability to interfere with the Akt signaling pathway, highlighting its potential as a lead compound for further drug development .

Case Study 2: Biological Assays

Research involving this compound has shown its efficacy in modulating NOS activity, which is critical for vascular health. This property suggests potential therapeutic applications in treating cardiovascular diseases .

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Below is a comparative analysis of structurally related indazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
3-Bromo-7-fluoro-1-methyl-1H-indazole Br (3), F (7), CH₃ (1) C₇H₄BrFN₂ 215.02 Enhanced stability due to methyl group
3-Bromo-4-fluoro-7-nitro-1H-indazole Br (3), F (4), NO₂ (7) C₇H₃BrFN₃O₂ 276.01 Nitro group increases reactivity; used in pharmaceutical intermediates
4-Bromo-7-fluoro-1H-indazole Br (4), F (7) C₇H₄BrFN₂ 215.02 Lacks methyl group; positional isomer affects electronic distribution
3-Bromo-6-fluoro-1H-indazole Br (3), F (6) C₇H₄BrFN₂ 215.02 Fluoro at position 6 alters dipole moment; potential antimicrobial activity
5-Bromo-7-(trifluoromethyl)-1H-indazole Br (5), CF₃ (7) C₈H₄BrF₃N₂ 264.03 Trifluoromethyl enhances lipophilicity; explored in agrochemicals
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine Br (7), Cl (4), CH₃ (1), NH₂ (3) C₈H₈BrClN₃ 264.53 Amino group introduces basicity; candidate for kinase inhibitors

Structural and Functional Implications

Substituent Position :
  • Fluorine Placement :
    • Fluoro at position 7 (target compound) vs. position 6 (3-bromo-6-fluoro-1H-indazole) alters electronic effects. Position 7 fluorine may enhance aromatic ring electron-withdrawing effects, impacting binding to hydrophobic pockets in proteins .
  • Bromine Placement: Bromine at position 3 (target) vs. position 4 (4-bromo-7-fluoro-1H-indazole) affects steric interactions.
Functional Groups :
  • Nitro Group :
    • 3-Bromo-4-fluoro-7-nitro-1H-indazole’s nitro group increases molecular weight and polarity, making it a reactive intermediate in Suzuki couplings .
  • Trifluoromethyl Group :
    • 5-Bromo-7-(trifluoromethyl)-1H-indazole’s CF₃ group significantly boosts lipophilicity, improving membrane permeability in drug design .
  • Amino Group: The amine in 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine allows for hydrogen bonding and salt formation, critical in kinase inhibitor development .

Biological Activity

3-Bromo-7-fluoro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and fluorine substituents at specific positions on the indazole ring. This unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C7_7H4_4BrFN2_2
  • Molecular Weight : Approximately 215.02 g/mol
  • Structural Features : The presence of bromine at the 3-position and fluorine at the 7-position significantly influences the compound's interaction with biological targets.

The biological activity of 3-Bromo-7-fluoro-1-methyl-1H-indazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinities, leading to modulation of various biological pathways. Notably, it has demonstrated potential as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in several physiological processes and pathologies.

Anticancer Properties

Research indicates that 3-Bromo-7-fluoro-1-methyl-1H-indazole may inhibit key signaling pathways involved in cancer progression. For instance, it has been evaluated for its effects on the Akt signaling pathway, which is critical in regulating cell growth and survival. In vitro studies have shown that derivatives of this compound exhibit selective inhibition against different isoforms of Akt, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. By modulating nitric oxide production through NOS inhibition, it may reduce inflammation in various pathological conditions.

Study on Akt Inhibition

In a detailed study, various indazole derivatives were synthesized and tested for their inhibitory effects on Akt kinases. The results indicated that modifications at the C3 position significantly affected potency, with some compounds showing IC50_{50} values as low as 30 nM against specific Akt variants .

CompoundIC50_{50} (nM)Target
Y4a240Akt1
Y4b860Akt2
Y4c330Akt3

Synthesis and Evaluation

A comprehensive synthesis route was developed for 3-Bromo-7-fluoro-1-methyl-1H-indazole, involving transition metal-catalyzed reactions to enhance yield and purity. The pharmacological characterization showed promising results in terms of enzyme inhibition and antiproliferative activity against cancer cell lines .

Comparative Analysis with Similar Compounds

3-Bromo-7-fluoro-1-methyl-1H-indazole can be compared with structurally similar compounds to highlight its unique properties:

CompoundKey Features
3-Bromo-1-methylindazoleLacks fluorine substitution; different activity profile
7-Fluoro-1-methylindazoleLacks bromine; potential for different biological interactions
3-Bromo-7-fluoroindazoleSimilar halogen substitutions; varying potency against targets

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-7-fluoro-1-methyl-1H-indazole with high purity?

Methodological Answer:
The synthesis typically involves halogenation and methylation steps. For example, a bromo-fluoro indazole precursor can be methylated using iodomethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >98% purity. Monitoring by TLC and NMR ensures minimal byproducts like N-2 regioisomers, which require careful chromatographic separation .

Basic: How can NMR and HPLC be employed to confirm the structural integrity of 3-Bromo-7-fluoro-1-methyl-1H-indazole?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~3.9–4.1 ppm for N–CH₃), aromatic protons (δ ~7.2–8.5 ppm), and absence of unreacted precursor peaks. Fluorine coupling (³JHF) in aromatic regions confirms substitution patterns .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Retention time consistency and peak symmetry (>95% purity) validate structural integrity. MS-TOF can further confirm molecular weight (theoretical: 229.02 g/mol) .

Advanced: What strategies are recommended for resolving crystal structure data contradictions between experimental (X-ray) and computational models?

Methodological Answer:
Discrepancies often arise from disordered substituents or lattice solvent effects. Use iterative refinement in SHELXL :

  • Apply restraints for flexible groups (e.g., methyl rotation).
  • Validate hydrogen bonding and π-π stacking via PLATON.
  • Cross-check with DFT-optimized geometries (B3LYP/6-31G* level) to identify steric clashes or electrostatic mismatches. If unresolved, collect low-temperature (100 K) data to reduce thermal motion artifacts .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for introducing aryl groups at the 3-bromo position?

Methodological Answer:

  • Catalyst System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in a 1,4-dioxane/H₂O (4:1) mixture at 90°C.
  • Substrate Scope : Electron-deficient aryl boronic acids (e.g., 4-fluorophenyl) show higher yields (~75–85%) due to reduced steric hindrance.
  • Workup : Remove Pd residues via silica gel filtration or aqueous EDTA washes. Monitor coupling efficiency via GC-MS or ¹⁹F NMR .

Advanced: What experimental design considerations are critical for evaluating α-glucosidase inhibitory activity of 3-Bromo-7-fluoro-1-methyl-1H-indazole derivatives?

Methodological Answer:

  • Assay Protocol : Use p-nitrophenyl-α-D-glucopyranoside as substrate in phosphate buffer (pH 6.8) with yeast α-glucosidase. Measure absorbance at 405 nm after 30 min incubation (37°C). Include acarbose as a positive control .
  • Dose-Response : Test concentrations from 0.1–100 µM. Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Specificity : Counter-screen against related enzymes (e.g., β-glucosidase) to rule out non-selective inhibition .

Advanced: How can structure-activity relationship (SAR) studies rationalize the impact of halogen substitution on bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine at C-7 enhances metabolic stability and membrane permeability via reduced CYP450 interaction. Bromine at C-3 facilitates cross-coupling for functionalization.
  • Comparative Assays : Synthesize analogs (e.g., 3-Cl, 7-Cl) and compare IC₅₀ values in enzymatic assays. QSAR models (e.g., CoMFA) can predict steric/electronic contributions .

Advanced: What safety protocols are essential for handling reactive intermediates during synthesis?

Methodological Answer:

  • Reactive Halogenation : Conduct bromination steps in a fume hood with <5% O₂ to prevent explosive side reactions. Use PTFE-coated stir bars to avoid metal contamination.
  • Storage : Store intermediates in amber vials under argon at –20°C. Monitor stability via periodic TLC/HPLC .

Advanced: How can researchers resolve discrepancies between theoretical and experimental LogP values?

Methodological Answer:

  • Experimental LogP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Theoretical Adjustments : Use software (e.g., MarvinSketch) with correction factors for halogenated aromatics. Discrepancies >0.5 units suggest unaccounted solvation effects or aggregation .

Advanced: What chromatographic techniques effectively separate N-1 and N-2 regioisomers of methylated indazoles?

Methodological Answer:

  • HPLC : Use a chiral column (Chiralpak IA) with hexane/isopropanol (85:15) at 1 mL/min. N-1 isomers elute earlier due to reduced steric interaction.
  • Prep-TLC : Silica gel GF₂₅₄ plates with dichloromethane/methanol (95:5). Visualize under UV254; isolate bands for SCX-NMR validation .

Advanced: How does the compound’s stability under acidic/basic conditions influence formulation for in vivo studies?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h. Monitor degradation via UPLC-MS.
  • Formulation : For unstable compounds, use enteric-coated capsules or PEG-based nanoemulsions to enhance bioavailability. Conduct accelerated stability studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-7-fluoro-1-methyl-1H-indazole
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